Carbonic Anhydrase II Binding Affinity: A Quantified Baseline for Pyridine-Sulfonamide Scaffolds
In a direct head-to-head SPR biosensor assay, 6-aminopyridine-3-sulfonamide (SPR_5) exhibited a Kd of 1.08 × 10^4 nM (10.8 µM) for carbonic anhydrase II [1]. This affinity provides a baseline for the pyridine-3-sulfonamide scaffold. For comparison, the benzenesulfonamide analog 2-methylbenzene-1-sulfonamide (SPR_3) showed a ~5-fold higher affinity with a Kd of 2.18 × 10^3 nM (2.18 µM), while 3,5-dichlorobenzene-1-sulfonamide (SPR_4) demonstrated a ~38-fold higher affinity with a Kd of 287 nM [1]. This data quantifies the inherent difference in binding between the unsubstituted pyridine scaffold and substituted benzene sulfonamides, establishing 6-aminopyridine-3-sulfonamide as a modifiable core scaffold rather than a potent inhibitor itself.
| Evidence Dimension | Binding Affinity (Kd) for Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Kd = 10,800 nM |
| Comparator Or Baseline | 2-Methylbenzene-1-sulfonamide (Kd = 2,180 nM); 3,5-Dichlorobenzene-1-sulfonamide (Kd = 287 nM) |
| Quantified Difference | 5-fold lower affinity than 2-methyl analog; 38-fold lower affinity than 3,5-dichloro analog |
| Conditions | SPR biosensor assay (Biacore T100) at pH 7.4, 2°C |
Why This Matters
This quantifies the unsubstituted pyridine scaffold's baseline activity, confirming its value as a starting point for derivatization to achieve high potency, rather than as a final inhibitor.
- [1] BindingDB. PrimarySearch_ki. BDBM36001 (6-aminopyridine-3-sulfonamide | SPR_5). Affinity Data: Kd = 1.08E+4 nM. View Source
